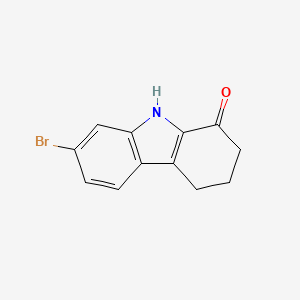

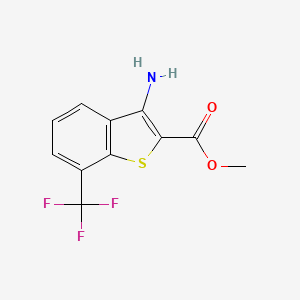

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as substituted 2,3,4,9-tetrahydro-1H-carbazoles, has been reported. These compounds were obtained through the oxidation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles were obtained in reactions of substituted phenylhydrazines with cyclohexanone .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a precursor in the synthesis of novel hetero-annulated carbazoles, including isoxazolo-, pyrido-, and pyrimido carbazoles. These compounds have shown significant in vitro antitumor activity, particularly against the MCF-7 cell line, indicating potential as therapeutic agents against cancer cell proliferation. Structural analyses of these compounds were conducted using various techniques including FT-IR, 1H NMR, 13C NMR, X-ray diffraction, and elemental analysis. The compounds' antitumor efficacy was evaluated using the MTT assay, revealing selective growth inhibition properties (Karunanidhi Murali et al., 2017).

Organic Semiconductors for OLED Devices

The bromo substituent in 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one facilitates the synthesis of novel organic semiconductors, particularly when transformed into tetrasubstituted carbazole and phenothiazine derivatives. These derivatives have been used as active layers in organic light-emitting diodes (OLEDs), displaying promising device performance with blue and green emission. This research highlights the chemical's role in advancing OLED technology through the development of efficient luminescent materials (Jagadish Salunke et al., 2016).

CO2 Capture

Research has also explored the application of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one in environmental science, particularly in CO2 capture. A task-specific ionic liquid incorporating a cation with an appended amine group, synthesized from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrates the potential for reversible CO2 sequestration. This ionic liquid can be recycled and is comparable in efficiency to commercial amine sequestering agents, offering a nonvolatile and water-independent solution for CO2 capture (Eleanor D. Bates et al., 2002).

Enzymatic Synthesis and Environmental Impacts

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is also relevant in the study of environmental contaminants. Enzymatic synthesis of bromo- and chlorocarbazoles has been reported, providing insight into their formation and presence in environmental samples. This research is crucial for understanding the sources, occurrence, and potential environmental impact of these compounds, shedding light on the enzymatic pathways that lead to their synthesis in nature (John Mumbo et al., 2013).

Zukünftige Richtungen

The future directions for research on “7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one” could include further investigation into its synthesis, chemical reactions, and potential applications. Given the interest in tetrahydrocarbazole derivatives due to their broad spectrum of biological activity , there could be potential for further exploration of this compound and its derivatives.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that the compound can undergo chemo- and regioselective oxidation . This process could potentially lead to interactions with its targets, causing changes at the molecular level.

Biochemical Pathways

The compound’s oxidation process suggests that it may influence oxidative stress pathways .

Result of Action

The compound’s ability to undergo oxidation suggests that it may have potential effects on cellular redox states .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. For instance, the compound should be stored in a cool, dry place to maintain its stability . Moreover, the compound’s interaction with its targets and its efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Eigenschaften

IUPAC Name |

7-bromo-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEHEFABAXLWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2997829.png)

![5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2997830.png)

![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)

![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)

![1-[3-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2997847.png)